molecular formula C13H18N2O4 B1433455 Ethyl 4-(butylamino)-3-nitrobenzoate CAS No. 1206724-39-1

Ethyl 4-(butylamino)-3-nitrobenzoate

Cat. No. B1433455
M. Wt: 266.29 g/mol
InChI Key: XTYBXKDVKDHZDH-UHFFFAOYSA-N
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Description

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid . It is used in chemical synthesis .


Synthesis Analysis

Ethyl 4-(butylamino)benzoate is synthesized from butyraldehyde and benzocaine . It is also available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(butylamino)benzoate is C13H19NO2 . The molecular weight is 221.30 . The InChI Key is GTXRSQYDLPYYNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid substance . It has a melting point of 68-70 °C and a boiling point of 220 °C at 2 mmHg . The density is 1.0451 (rough estimate) and the refractive index is 1.5175 (estimate) .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of Ethyl 4-(butylamino)-3-nitrobenzoate is characterized by three independent molecules in its asymmetric unit. It features an intramolecular N—H⋯O hydrogen bond in each molecule, forming an S(6) ring motif. The structure's stability is enhanced by intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).

2. Chemical Synthesis and Characterization

Ethyl 4-(butylamino)-3-nitrobenzoate is used in the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate through a "one-pot" nitro-reductive cyclization process. This synthesis is characterized using various techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (Sathyanarayana & Poojary, 2021).

3. Optical and Electrochemical Properties

This compound is involved in the synthesis of new benzimidazole ligands that exhibit intense blue-green fluorescence with high to moderate quantum yield. These ligands are characterized for their optoelectronic properties and potential applications in organic optoelectronics (Sathyanarayana et al., 2020).

4. Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) studies on Ethyl 4-(butylamino)-3-nitrobenzoate identify reactive sites of the molecule, providing insights into its chemical reactivity and interaction potentials (Sathyanarayana & Poojary, 2021).

5. Photonic Applications

This compound is used in the synthesis of hydrazone derivatives for investigating their nonlinear optical properties. These studies are vital for developing photonic devices, exploring the compound's potential in photonics (Nair et al., 2022).

Safety And Hazards

Ethyl 4-(butylamino)benzoate is harmful if swallowed . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . In case of contact, rinse skin with water or shower .

properties

IUPAC Name

ethyl 4-(butylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-5-8-14-11-7-6-10(13(16)19-4-2)9-12(11)15(17)18/h6-7,9,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBXKDVKDHZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(butylamino)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SN Narendra Babu, AS Abdul Rahim… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C13H18N2O4, the asymmetric unit consists of three crystallographically independent ethyl 4-butylamino-3-nitrobenzoate molecules. There …
Number of citations: 2 scripts.iucr.org
R Sathyanarayana, B Poojary - Molbank, 2021 - mdpi.com
Ethyl 4-(butylamino)-3-nitrobenzoate upon “one-pot” nitro-reductive cyclization using sodium dithionite and substituted aldehyde in dimethyl sulphoxide affords ethyl 1-butyl-2-(2-hydroxy…
Number of citations: 2 www.mdpi.com
R Sathyanarayana, V Kumar, GH Pujar… - … of Photochemistry and …, 2020 - Elsevier
The new benzimidazole ligands (3a-e) were synthesized using ethyl 4-(butylamino)-3-nitrobenzoate and substituted salicylaldehyde in the presence of sodium dithionite reagent which …
Number of citations: 10 www.sciencedirect.com
S Reshma - 2023 - shodhgangotri.inflibnet.ac.in
Heterocyclic compounds hold the largest position in organic chemistry with enormous biological and industrial importance. Their utilization in agrochemicals, pharmaceuticals, cosmetics…
Number of citations: 3 shodhgangotri.inflibnet.ac.in
SS Bharadwaj, B Poojary, SKM Nandish… - ACS …, 2018 - ACS Publications
The current study evaluates antidiabetic, anticoagulant, and antiplatelet activity of novel benzimidazole-containing quinolinyl oxadiazoles. These derivatives are synthesized and …
Number of citations: 45 pubs.acs.org

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